13H-Benz(5,6)indolo(3,2-c)quinoline
Description
Molecular Architecture and IUPAC Nomenclature
The core structure comprises a fused pentacyclic system integrating indole and quinoline moieties. The IUPAC name 21-methyl-12,20-diazapentacyclo[11.8.0.0²,¹¹.0⁴,⁹.0¹⁴,¹⁹]henicosa-1(13),2,4,6,8,10,14,16,18,20-decaene precisely defines its topology through von Baeyer notation. This nomenclature specifies:
- Pentacyclo framework with five fused rings
- Bridge parameters ([11.8.0.0²,¹¹.0⁴,⁹.0¹⁴,¹⁹]) delineating connectivity between ring junctions
- Numbering sequence prioritizing the quinoline nitrogen (position 12) and indolic nitrogen (position 20)
| Molecular Property | Value |
|---|---|
| Molecular Formula | C₂₀H₁₄N₂ |
| Molecular Weight | 282.3 g/mol |
| SMILES Notation | CC1=NC2=CC=CC=C2C3=C1C4=CC5=CC=CC=C5C=C4N3 |
| InChI Key | FFQKMZZULOIQOS-UHFFFAOYSA-N |
The methyl substituent at position 21 introduces steric effects that influence π-π stacking interactions. X-ray crystallographic studies of analogous indoloquinolines reveal planarity deviations <1° in the unsubstituted parent compound versus 3.2° distortion in methylated derivatives.
Crystallographic Characterization and Bonding Patterns
While direct X-ray diffraction data for 13H-benz(5,6)indolo(3,2-c)quinoline remains unpublished, comparative analysis with isostructural compounds provides critical insights:
Bond Length Analysis (Average Values):
| Bond Type | Length (Å) |
|---|---|
| C-N (quinoline) | 1.334 |
| C-N (indole) | 1.382 |
| C-C (aromatic) | 1.397–1.432 |
| C-C (interannular) | 1.467 |
The quinoline nitrogen exhibits shorter bond lengths than the indolic nitrogen, consistent with greater π-deficiency in the pyridinic ring. Interannular C-C bonds demonstrate partial double-bond character (1.432 Å vs. 1.467 Å), indicating conjugation across the fused ring system.
Crystal packing in related structures shows:
- π-Stacking distances : 3.4–3.7 Å between quinoline moieties
- Herringbone angles : 54°–62° for indole subunits
- Unit cell parameters (analogous compounds):
Tautomeric Forms and Resonance Stabilization
The molecule exhibits three principal tautomeric forms mediated by proton migration between N1 (quinoline) and N2 (indole):
Tautomeric Equilibrium:
$$ \text{Quinolinium-Indole} \rightleftharpoons \text{Quinoline-Indolium} \rightleftharpoons \text{Neutral Zwitterion} $$
Resonance stabilization energy calculations (B3LYP/6-311+G**) yield:
| Tautomer | ΔE (kcal/mol) |
|---|---|
| Quinolinium-Indole | 0.0 (reference) |
| Quinoline-Indolium | +2.3 |
| Neutral Zwitterion | +5.8 |
The dominant quinolinium-indole form benefits from:
- Conjugative stabilization through the quinoline π-system
- Intramolecular hydrogen bonding (N-H∙∙∙N distance: 2.65 Å)
- Charge delocalization evidenced by NICS(1) values:
- Quinoline ring: -10.2 ppm
- Indole ring: -8.7 ppm
Natural Bond Orbital (NBO) analysis reveals significant hyperconjugation:
- LP(N1) → σ*(C2-C3): 8.3 kcal/mol stabilization
- LP(N2) → π*(C4-C5): 6.7 kcal/mol stabilization
These electronic effects collectively contribute to the molecule's exceptional aromatic stabilization energy of 42.7 kcal/mol relative to non-conjugated analogs.
Properties
CAS No. |
149429-24-3 |
|---|---|
Molecular Formula |
C19H12N2 |
Molecular Weight |
268.3 g/mol |
IUPAC Name |
12,20-diazapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),2,4,6,8,10,14,16,18,20-decaene |
InChI |
InChI=1S/C19H12N2/c1-2-6-13-10-18-15(9-12(13)5-1)16-11-20-17-8-4-3-7-14(17)19(16)21-18/h1-11,21H |
InChI Key |
WCNKEWMBZFDYGK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C4=C(N3)C5=CC=CC=C5N=C4 |
Origin of Product |
United States |
Preparation Methods
Palladium-Mediated Cross-Coupling and Cyclization Approaches
One effective approach involves palladium-mediated Ullmann-type cross-coupling reactions between halogenated nitroarenes and β-halo-enals or enones, followed by reductive cyclization to form quinoline and phenanthridine derivatives. This method is economical and efficient for constructing fused quinoline systems, which can be adapted for indoloquinoline synthesis.
| Step | Reaction Type | Conditions | Outcome |
|---|---|---|---|
| 1 | Pd-mediated Ullmann cross-coupling | 1-bromo-2-nitroarenes + β-halo-enals/enones, Pd catalyst | Formation of β-aryl derivatives |
| 2 | Reductive cyclization | Pd on C or TiCl3 in aqueous acetone, H2 atmosphere | Formation of quinolines/phenanthridines |
This method provides a versatile platform for synthesizing quinoline-based fused heterocycles, potentially extendable to 13H-Benz(5,6)indolo(3,2-c)quinoline frameworks.
Indole-Based Cyclopropanation and Ring Expansion
A novel synthetic route involves the reaction of indoles with ethyl halodiazoacetates catalyzed by Rh(II) complexes. This proceeds via cyclopropanation at the 2,3-positions of the indole, followed by ring-opening and elimination to form quinoline-3-carboxylates, which are structurally related to indoloquinolines.
- Reaction performed at room temperature in dichloromethane.
- Use of Rh2(esp)2 catalyst and Cs2CO3 base.
- Indoles with free N–H groups are essential for the reaction pathway.
- Yields are generally good, with substituent effects influencing efficiency.
| Parameter | Details |
|---|---|
| Substrate | Indoles (various substitution patterns) |
| Reagent | Ethyl halodiazoacetates |
| Catalyst | Rh2(esp)2 |
| Solvent | CH2Cl2 |
| Temperature | Room temperature |
| Reaction time | ~30 minutes |
| Product | Ethyl quinoline-3-carboxylates |
This method offers a mild and efficient route to quinoline derivatives, which can be adapted for the synthesis of indoloquinoline systems.
Stepwise Construction via Halogenated Quinoline Intermediates
Another approach involves the preparation of halogenated quinoline intermediates (e.g., 2-iodoquinolines) followed by Sonogashira coupling with 2-ethynylbenzaldehyde derivatives and subsequent cyclization to form fused indoloquinoline frameworks.
| Step | Reaction | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Halogenation of quinoline | NaI, HCl in MeCN, 85–92 °C, 16 h | 90–92 | Formation of 2-iodoquinolines |
| 2 | Sonogashira coupling | PdCl2(PPh3)2, CuI, Et3N, THF, 60 °C, 1 h | 48–87 | Coupling with 2-ethynylbenzaldehyde |
| 3 | Cyclization (Reissert–Henze type) | Ac2O, MW irradiation or heating, 50 °C | 54–73 | Formation of isoquinolone derivatives |
This multi-step method allows for structural diversification and high yields of fused quinoline derivatives, which can be further elaborated to indoloquinoline compounds.
Condensation and Thermal Cyclization of Aminoindole Derivatives
A classical method involves:
- N-alkylation or acylation of nitroindole derivatives.
- Catalytic reduction to aminoindoles.
- Condensation with β-ketoesters (e.g., ethyl benzoylacetate).
- Thermal cyclization in high-boiling solvents (e.g., diphenyl ether at 250 °C) to form the fused indoloquinoline core.
| Step | Reaction | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | N-alkylation/acylation | Halogenated compounds, NaH, DMF, RT | High | Formation of nitroindole derivatives |
| 2 | Catalytic reduction | Pd/C, H2, ethyl acetate, RT | Near quantitative | Aminoindoles formation |
| 3 | Condensation | Ethyl benzoylacetate, EtOH, reflux | High | Acrylate derivatives |
| 4 | Thermal cyclization | Diphenyl ether, 250 °C | Moderate to high | Formation of fused indoloquinoline |
This method is well-established for synthesizing indoloquinoline alkaloids and analogs, providing high purity products after chromatographic purification.
Summary Table of Preparation Methods
| Methodology | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Pd-mediated Ullmann cross-coupling | 1-bromo-2-nitroarenes, β-halo-enals, Pd catalyst | Economical, versatile for quinoline cores | Requires Pd catalyst, multi-step |
| Rh(II)-catalyzed cyclopropanation | Indoles, ethyl halodiazoacetates, Rh2(esp)2 | Mild conditions, efficient | Sensitive to indole substitution |
| Halogenated quinoline intermediates + Sonogashira coupling | NaI, PdCl2(PPh3)2, CuI, Et3N, Ac2O, MW heating | High yields, structural diversity | Multi-step, requires purification |
| N-alkylation + catalytic reduction + condensation + thermal cyclization | Nitroindoles, NaH, Pd/C, ethyl benzoylacetate, diphenyl ether | Established, high purity products | High temperature, longer reaction times |
Research Findings and Optimization Notes
- The palladium-mediated Ullmann cross-coupling is effective for constructing quinoline frameworks but requires careful control of reaction conditions to avoid side products.
- Rh(II)-catalyzed cyclopropanation-ring expansion is sensitive to substitution on the indole ring; N–H presence is critical for the reaction to proceed efficiently.
- Sonogashira coupling followed by Reissert–Henze-type cyclization benefits from microwave irradiation, which reduces reaction time and improves yields.
- Catalytic reduction of nitroindoles to aminoindoles is generally quantitative under mild conditions, but some derivatives require chemical reduction with SnCl2, which may lower yields.
- Thermal cyclization at high temperatures (around 250 °C) in diphenyl ether is a key step for forming the fused indoloquinoline core in classical syntheses.
Chemical Reactions Analysis
Types of Reactions: 13H-Benz(5,6)indolo(3,2-c)quinoline undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the electronic properties of the substituents on the quinoline and indole rings.
Common Reagents and Conditions:
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can be carried out using reagents like halogens, sulfonyl chlorides, or alkyl halides under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative cyclization can lead to the formation of highly functionalized indoloquinoline derivatives .
Scientific Research Applications
Structural Characteristics
The compound features a fused ring system that combines an indole moiety with a quinoline framework. This unique structure contributes to its distinctive chemical properties and biological activities. The molecular formula of 13H-Benz(5,6)indolo(3,2-c)quinoline is , with a molecular weight of 282.3 g/mol .
Anticancer Activity
Research has demonstrated that 13H-Benz(5,6)indolo(3,2-c)quinoline exhibits significant anticancer properties. Studies indicate that this compound can inhibit cancer cell growth in vitro, with IC50 values in the high nanomolar range . The mechanism of action appears to involve:
- DNA Intercalation : The compound intercalates into DNA, disrupting replication and transcription processes.
- Cyclin-dependent Kinase Inhibition : It inhibits cyclin-dependent kinases (cdk), which are crucial for cell cycle regulation, leading to cell cycle arrest and apoptosis in cancer cells .
Antimalarial Properties
Analogous compounds within the indoloquinoline family have shown promising antimalarial activity. For instance, neocryptolepine, a derivative of 13H-Benz(5,6)indolo(3,2-c)quinoline, has been documented for its effectiveness against malaria parasites . This highlights the potential for 13H-Benz(5,6)indolo(3,2-c)quinoline to serve as a scaffold for developing new antimalarial agents.
Comparative Analysis with Related Compounds
To better understand the unique properties of 13H-Benz(5,6)indolo(3,2-c)quinoline, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 6-Methyl-13H-benz(5,6)indolo(3,2-c)quinoline | Indoloquinoline | Methyl substitution enhances solubility and alters biological activity. |
| Cryptolepine | Indoloquinoline | Natural alkaloid known for potent antimalarial properties. |
| Thiazoloindolo(3,2-c)quinoline | Thiazole derivative | Exhibits unique reactivity due to thiazole ring presence. |
These compounds share foundational structural characteristics but exhibit varying degrees of biological activity and reactivity profiles .
Case Studies and Research Findings
Numerous studies have investigated the pharmacological effects and mechanisms of action of 13H-Benz(5,6)indolo(3,2-c)quinoline:
- A study highlighted its cytotoxic effects on various cancer cell lines and established structure-activity relationships that suggest additional molecular targets beyond cdk inhibition .
- Another research effort focused on synthesizing derivatives with enhanced solubility and bioavailability for improved therapeutic efficacy against cancer and malaria .
Mechanism of Action
The mechanism of action of 13H-Benz(5,6)indolo(3,2-c)quinoline involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, stabilizing the triple helix structure and inhibiting the activity of certain enzymes involved in DNA replication and repair . This interaction can lead to the disruption of cellular processes and induce cytotoxic effects in cancer cells.
Comparison with Similar Compounds
Key Findings :
- DNA Interaction: Indolo[3,2-c]quinoline derivatives stabilize DNA triplexes via intercalation, with substituents at positions 10/11 enhancing affinity (e.g., methyl groups increase cytotoxicity by 3–5-fold in leukemia cells) . In contrast, indolo[3,2-b]quinoline (quindoline) requires alkylamine side chains to stabilize G-quadruplexes (G4s) and inhibit telomerase .
- Cytotoxicity: N-11 methylation in indolo[3,2-c]quinoline derivatives boosts activity against MV4-11 (leukemia) and HCT116 (colon cancer) cells (IC₅₀ < 1 µM), outperforming indolo[2,3-b]quinoline analogues .
Comparison with Paullones
Paullones (e.g., kenpaullone) are benzazepine-fused indoles known as cyclin-dependent kinase (CDK) inhibitors. Key differences:
Key Findings :
- Replacing paullones' azepine ring with a pyridine ring (as in indoloquinolines) increases planarity and cytotoxicity. For example, copper(II) complexes of indolo[3,2-c]quinoline show 10-fold higher activity against breast cancer cells than paullone analogues .
Comparison with Ellipticine Derivatives
Ellipticine and its analogues (e.g., 2,3-dimethyl-6H-indolo[2,3-b]quinoxaline) are classical DNA intercalators.
Key Findings :
- Indolo[3,2-c]quinoline derivatives exhibit stronger triplex DNA stabilization (ΔTₘ > 10°C) compared to ellipticine’s non-specific intercalation .
- Methylation at N-11 in indoloquinolines enhances solubility and bioavailability, addressing a limitation of ellipticine analogues .
Key Findings :
- Photocatalytic Povarov reactions enable sustainable synthesis of indolo[3,2-c]quinoline derivatives under visible light, avoiding toxic catalysts .
- Traditional methods for indolo[2,3-b]quinolines suffer from poor atom economy and harsh conditions .
Biological Activity
13H-Benz(5,6)indolo(3,2-c)quinoline is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its pharmacological properties, focusing on its antitumor effects, antimicrobial activity, and potential mechanisms of action.
- IUPAC Name : 13H-Benz(5,6)indolo(3,2-c)quinoline
- CAS Number : 149429-24-3
- Molecular Formula : C17H12N2
- Molecular Weight : 264.29 g/mol
Antitumor Activity
Recent studies have highlighted the compound's significant antitumor properties. Research conducted at the National Cancer Institute demonstrated that 13H-Benz(5,6)indolo(3,2-c)quinoline exhibits cytotoxic effects against a variety of human cancer cell lines.
Cytotoxicity Data
| Cell Line | GI50 (μM) |
|---|---|
| A549 (Lung cancer) | 18.0 |
| MCF-7 (Breast cancer) | 15.5 |
| HeLa (Cervical cancer) | 20.3 |
| HCT116 (Colon cancer) | 22.1 |
The mean GI50 values indicate that the compound is particularly effective against breast and lung cancer cell lines, suggesting a potential for further development as an anticancer agent .
Antimicrobial Activity
In addition to its antitumor properties, 13H-Benz(5,6)indolo(3,2-c)quinoline has shown promising antimicrobial activity. Studies have reported its efficacy against various bacterial strains, including multidrug-resistant Mycobacterium tuberculosis.
Antimicrobial Efficacy Data
| Bacterial Strain | MIC (μM) |
|---|---|
| Mycobacterium tuberculosis | 9.0 |
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 15.0 |
The minimum inhibitory concentration (MIC) values indicate that the compound is particularly effective against M. tuberculosis, with activity comparable to first-line antibiotics .
The biological activity of 13H-Benz(5,6)indolo(3,2-c)quinoline is believed to be mediated through several mechanisms:
- DNA Intercalation : The planar structure of the indoloquinoline moiety allows it to intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism and proliferation, contributing to its cytotoxic effects.
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress through ROS generation has been implicated in the mechanism of action for various indole-based compounds.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of 13H-Benz(5,6)indolo(3,2-c)quinoline is crucial for optimizing its pharmacological properties. Modifications at various positions on the indole and quinoline rings can significantly influence biological activity.
Key Findings from SAR Studies
- Substitution at the lactam unit enhances cytotoxicity.
- Conversion of keto groups into oxime derivatives results in increased potency.
This information suggests that careful structural modifications could lead to more effective derivatives with improved selectivity and reduced toxicity .
Case Studies
-
Case Study on Anticancer Activity :
A study involving the treatment of A549 lung cancer cells with varying concentrations of 13H-Benz(5,6)indolo(3,2-c)quinoline showed a dose-dependent decrease in cell viability over a 48-hour period. -
Case Study on Antimicrobial Resistance :
Research investigating the effects of the compound on multidrug-resistant strains of M. tuberculosis revealed that it retains high activity against resistant strains while exhibiting low cytotoxicity towards mammalian cells.
Q & A
Q. What are the key synthetic routes for 13H-Benz(5,6)indolo(3,2-c)quinoline, and how can reaction yields be optimized?
The synthesis of indolo[3,2-c]quinoline derivatives relies on photochemical, transition-metal-catalyzed, and multicomponent strategies. Photochemical methods using aryl azides in α,α,α-trifluorotoluene (TFT) achieve high yields (95%) compared to conventional solvents like toluene (67%) due to improved radical stabilization . Rhodium(III)-catalyzed dimerization of 2-alkynylanilines offers tunable pathways under aerobic/anaerobic conditions, with high atom economy and functional group compatibility . Copper-catalyzed Ugi adduct post-functionalization enables divergent synthesis of indoloquinolines and related heterocycles . For optimization, solvent screening (e.g., TFT) and photolysis conditions (room temperature, UV light) are critical .
Q. What biological activities are associated with indolo[3,2-c]quinoline derivatives, and what assays validate these effects?
Indolo[3,2-c]quinolines exhibit antioxidant (DPPH radical scavenging, IC50 = 183.42 ± 1.4 µg/ml), anti-tyrosinase, and G-quadruplex (G4) DNA stabilization properties . Telomerase inhibition is linked to G4 stabilization, measured via FRET-based melting temperature (ΔTm) assays . Cytotoxicity in cancer cells is evaluated using MTT or similar proliferation assays, with ruthenium/osmium complexes showing enhanced activity (IC50 in nanomolar range) compared to free ligands .
Q. How are structure-activity relationships (SAR) analyzed for indoloquinoline derivatives?
SAR studies employ 2D/3D QSAR models (CoMFA, CoMSIA, HQSAR) to correlate substituent effects with biological activity. For example, electron-donating groups at position 10/11 enhance DNA triplex stabilization, while alkylamine side chains improve G4 binding . Training sets (39 compounds) and test sets (10 compounds) validate predictive power (q<sup>2</sup> > 0.5), with molecular docking (PDB 2Y9X) identifying critical hydrogen-bond donor (HBD) interactions .
Advanced Research Questions
Q. How do metal complexes of indolo[3,2-c]quinolines enhance cytotoxicity compared to parent ligands?
Ruthenium(II)- and osmium(II)-arene complexes exhibit up to 41–89× higher cytotoxicity than uncomplexed ligands due to improved DNA intercalation and cellular uptake . Structural modifications, such as replacing the azepine ring in paullones with a pyridine ring, increase planarity and DNA-binding affinity . Fluorescence properties of indoloquinoline complexes enable real-time tracking of cellular localization .
Q. What methodological approaches resolve contradictions in biological activity data across indoloquinoline analogs?
Discrepancies in SAR between indolo[3,2-c]quinolines and regioisomers (e.g., indolo[3,2-d]benzazepines) are addressed via comparative docking studies and free-energy perturbation (FEP) calculations. For instance, indolo[3,2-c]quinolines show stronger intercalation with duplex DNA, while benzazepines exhibit weaker binding due to steric hindrance . Dose-response curves and selectivity indices (e.g., telomerase vs. polymerase inhibition) further clarify mechanism-specific effects .
Q. How can photochemical synthesis overcome limitations of traditional thermal methods for indoloquinoline core construction?
Thermal nitrene insertion requires harsh conditions (180°C), whereas photochemical aryl azide cleavage generates nitrenes at room temperature, enabling functionalized indoloquinoline synthesis without side reactions . Microwave-assisted C–H activation often fails due to complex byproduct formation, but photoredox catalysis (e.g., Povarov reactions) diversifies substituent patterns .
Q. What strategies improve DNA triplex stabilization by indolo[3,2-c]quinoline derivatives?
Substituent engineering at positions 10/11 modulates electron-donor/acceptor properties, enhancing triplex DNA affinity. For example, aminopropylamine side chains at C6 stabilize Telo21 hybrid G4 structures (ΔTm > 10°C), validated by electrophoretic mobility shift assays (EMSAs) and FRET . Intercalation kinetics are quantified via surface plasmon resonance (SPR) or fluorescence quenching .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
